![molecular formula C20H23N3O4 B5524145 1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

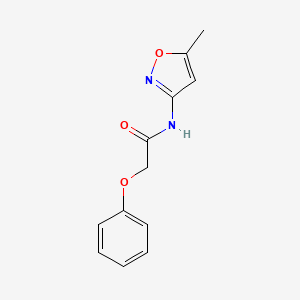

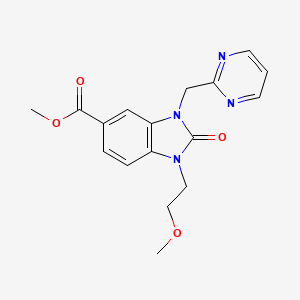

The synthesis of compounds closely related to “1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone” often involves multi-component reactions, showcasing the versatility of piperazine derivatives in chemical synthesis. For example, Wu Feng (2011) reported a three-component synthesis yielding a novel piperidine-3,5-dicarbonitrile derivative, indicating the efficiency of combining malononitrile, benzaldehyde derivatives, and piperidine in methanol at room temperature (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of piperazinone derivatives, including those related to the compound of interest, has been extensively studied. Shusheng Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and confirmed its structure through IR, 1H NMR, and single-crystal X-ray diffraction, highlighting the intricate molecular geometries that piperazine derivatives can adopt (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives are known for their chemical reactivity, participating in various chemical reactions that highlight their potential as intermediates in pharmaceutical synthesis. For instance, compounds with the piperazinyl moiety have been synthesized and studied for their affinity towards 5-HT1A receptors, indicating the functional versatility of the piperazine ring in medicinal chemistry (A. Orjales et al., 1995).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies like those by Shusheng Zhang et al. (2007) not only provide structural characterization but also hint at the physical properties by discussing crystallography and molecular symmetry, which are essential for understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including stability, reactivity, and interaction with biological targets, are fundamental to their potential therapeutic use. Research on compounds like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine indicates the exploration of piperazine derivatives for their binding affinities and selectivity towards biological receptors, underscoring the importance of understanding these properties for drug development (Revathi K. Raghupathi et al., 1991).

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibition

The compound is part of a class of bis(heteroaryl)piperazines (BHAPs), identified for their potent inhibition against HIV-1 reverse transcriptase. The modifications to the piperazine and phenyl moieties have led to the development of compounds significantly more potent than their predecessors, contributing to the advancement of non-nucleoside HIV-1 reverse transcriptase inhibitors for clinical evaluation (Romero et al., 1994).

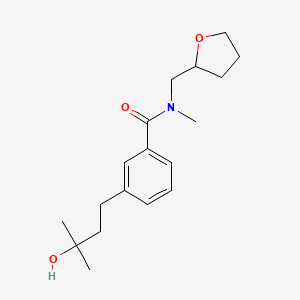

Antiarrhythmic and Antihypertensive Effects

This chemical framework has been adapted to synthesize derivatives with strong antiarrhythmic and antihypertensive activities. The presence of the 1-phenylpiperazine moiety, specifically with methoxy- or chloro- substituents, is crucial for these pharmacological effects, suggesting the compound's role in developing treatments for cardiovascular disorders (Malawska et al., 2002).

Serotonin Antagonism

Derivatives of the compound have been explored for their potential as serotonin antagonists, with modifications aiming to improve selectivity and reduce alpha 1-adrenergic affinity. This research contributes to the understanding of serotonin-related disorders and the development of more selective therapeutic agents (Raghupathi et al., 1991).

G Protein-Biased Dopaminergics

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment, highlighting their potential as novel therapeutics for psychiatric and neurological disorders (Möller et al., 2017).

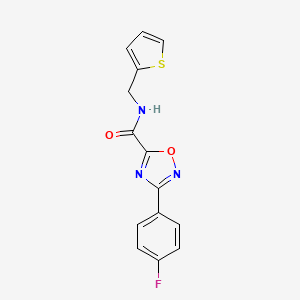

Antibacterial Activity

Novel piperazine linked methylene-bis-coumarins, synthesized from this chemical backbone, have shown potent antibacterial activity against human pathogenic strains. The structure-activity relationship studies of these compounds enrich the field of antimicrobial research, offering insights into new treatments for bacterial infections (Nagaraj et al., 2019).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-4-(1,4,6-trimethyl-2-oxopyridine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-11-14(2)21(3)19(25)18(13)20(26)22-9-10-23(17(24)12-22)15-7-5-6-8-16(15)27-4/h5-8,11H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMRHMCFARSKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)